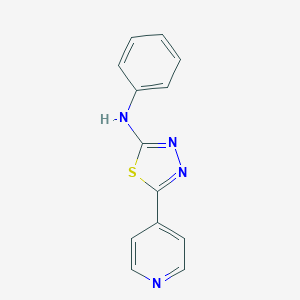
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione, also known as 2,5-dimercapto-1,3,4-thiadiazole, is a bismuth-containing compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for medicinal and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione can be synthesized through the reaction of bismuth salts with 2,5-dimercapto-1,3,4-thiadiazole. The typical reaction involves dissolving bismuth nitrate in an acidic solution, followed by the addition of 2,5-dimercapto-1,3,4-thiadiazole under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.
化学反応の分析
Types of Reactions: 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: this compound can participate in substitution reactions where the thiadiazole ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products:
Oxidation: Bismuth oxides and other oxidized derivatives.
Reduction: Reduced bismuth species.
Substitution: Modified thiadiazole compounds with different functional groups.
科学的研究の応用
3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of bismuth.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential in treating gastrointestinal disorders and as an antimicrobial agent.
Industry: Utilized in the production of bismuth-based catalysts and materials for electronic applications.
作用機序
The mechanism by which 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione exerts its effects involves its interaction with biological molecules and metal ions. It can form strong complexes with metal ions, which can disrupt the normal function of enzymes and other proteins. This property is particularly useful in its antimicrobial action, where it inhibits the growth of bacteria by interfering with their metabolic processes.
類似化合物との比較
Bismuth Subsalicylate: Commonly used in medicine for treating gastrointestinal disorders.
Bismuth Oxychloride: Used in cosmetics and pigments.
Bismuth Sulfide: Employed in electronic materials and thermoelectric devices.
Uniqueness of 3-Naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione: this compound is unique due to its dual thiol groups, which allow it to form strong chelates with metal ions
特性
CAS番号 |
15546-36-8 |
|---|---|
分子式 |
C12H8N2S3 |
分子量 |
276.4 g/mol |
IUPAC名 |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
InChIキー |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)









